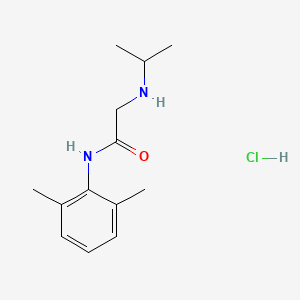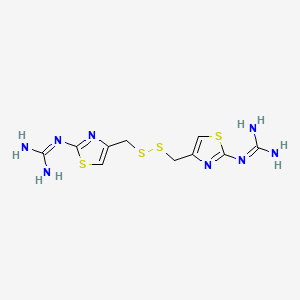
Famotidine disulfide
Vue d'ensemble
Description
Famotidine disulfide is a derivative of famotidine, a well-known histamine H2 receptor antagonist. Famotidine is primarily used to reduce stomach acid production and treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound, like its parent compound, is of interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of famotidine disulfide typically involves the oxidation of famotidine. One common method is the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the disulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Famotidine disulfide undergoes various chemical reactions, including:
Oxidation: The formation of the disulfide bond itself is an oxidation reaction.
Reduction: The disulfide bond can be reduced back to the thiol form using reducing agents such as dithiothreitol or mercaptoethanol.
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, mercaptoethanol, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: this compound.
Reduction: Famotidine.
Substitution: Various substituted derivatives of famotidine.
Applications De Recherche Scientifique
Famotidine disulfide has several scientific research applications:
Chemistry: Used as a model compound to study disulfide bond formation and cleavage reactions.
Biology: Investigated for its potential role in modulating biological processes involving disulfide bonds.
Medicine: Explored for its therapeutic potential in conditions where modulation of disulfide bonds is beneficial.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Famotidine disulfide exerts its effects primarily through its interaction with histamine H2 receptors. By blocking these receptors, it reduces the production of gastric acid. The disulfide bond in this compound may also influence its pharmacokinetic properties, potentially enhancing its stability and bioavailability .
Comparaison Avec Des Composés Similaires
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Ranitidine: Similar to famotidine but with a different side chain, leading to variations in potency and duration of action.
Nizatidine: Another H2 receptor antagonist with a similar therapeutic profile.
Uniqueness of Famotidine Disulfide: this compound is unique due to the presence of the disulfide bond, which can influence its chemical and pharmacological properties. This bond may enhance the compound’s stability and potentially offer different therapeutic benefits compared to its parent compound and other similar drugs .
Propriétés
IUPAC Name |
2-[4-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyldisulfanyl]methyl]-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N8S4/c11-7(12)17-9-15-5(1-19-9)3-21-22-4-6-2-20-10(16-6)18-8(13)14/h1-2H,3-4H2,(H4,11,12,15,17)(H4,13,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHJVLVEEDAPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSSCC2=CSC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156054 | |
| Record name | Famotidine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129083-44-9 | |
| Record name | Famotidine disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129083449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW4R9WD6HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


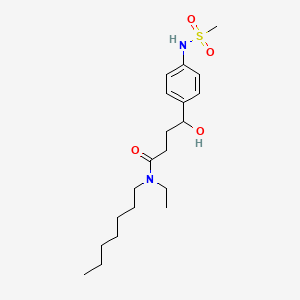

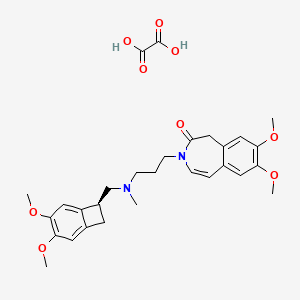

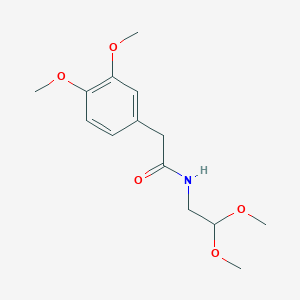
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)
![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
![Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)](/img/new.no-structure.jpg)

